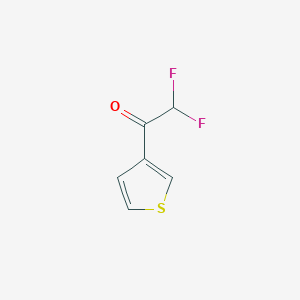

2,2-Difluoro-1-(3-thienyl)ethanone

Description

2,2-Difluoro-1-(3-thienyl)ethanone is a fluorinated ketone featuring a thienyl (thiophene) ring substituted at the 3-position. Thienyl-containing compounds are prominent in medicinal chemistry due to their metabolic stability and diverse bioactivity, including anticancer, antimicrobial, and anti-inflammatory properties . The difluoroacetophenone moiety enhances electrophilicity and metabolic resistance, making such compounds valuable intermediates in pharmaceutical synthesis and materials science.

Fluorinated ethanones are frequently employed in cross-coupling reactions (e.g., Pd-catalyzed α-arylation) to construct complex molecules . The 3-thienyl group, in particular, contributes to π-conjugation and electronic modulation, which can influence reactivity and binding affinity in biological systems.

Properties

Molecular Formula |

C6H4F2OS |

|---|---|

Molecular Weight |

162.16 g/mol |

IUPAC Name |

2,2-difluoro-1-thiophen-3-ylethanone |

InChI |

InChI=1S/C6H4F2OS/c7-6(8)5(9)4-1-2-10-3-4/h1-3,6H |

InChI Key |

MSKRZSYZVBYTSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C(=O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Difluoro-1-(3-thienyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-thiophenecarboxaldehyde with difluoromethyl ketone under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(3-thienyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

Synthesis of Difluoromethylene Compounds

The compound serves as a precursor for the synthesis of polyfluorinated β-hydroxy ketones through aldol reactions. The ability to generate difluoroenolates allows for versatile synthetic pathways to create complex molecular architectures that are valuable in medicinal chemistry .

Pharmaceutical Applications

Research indicates that thienyl derivatives exhibit biological activity, making 2,2-difluoro-1-(3-thienyl)ethanone a candidate for drug development. The incorporation of fluorine atoms enhances the metabolic stability and bioavailability of pharmaceutical compounds. Studies have shown that thienyl-containing compounds can interact with various biological targets, including receptors involved in neuroendocrine signaling .

Material Science

The compound's unique electronic properties make it suitable for applications in organic electronics. Its derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thienyl moiety contributes to the π-conjugated system necessary for efficient charge transport and light emission .

Case Study 1: Aldol Reactions

In a study examining the reactivity of 2-iodo-2,2-difluoroacetophenones with lithium triethylborohydride, researchers demonstrated the successful formation of various α,α-difluoro-β-hydroxy ketones via aldol self-condensation reactions. This method highlights the utility of this compound as an intermediate in synthesizing complex fluorinated compounds .

A series of thienylquinoxaline derivatives were synthesized and evaluated for their biological activity against specific receptors. The results indicated that these compounds exhibited promising binding affinities, suggesting potential therapeutic applications in treating conditions influenced by vasopressin signaling pathways .

Data Tables

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(3-thienyl)ethanone exerts its effects involves interactions with specific molecular targets. The difluoroethanone moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thienyl group may also play a role in binding to target molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Key Observations :

- Thienyl vs. Phenyl : The 2-thienyl analog (C₆H₄F₂OS) shares similar molecular weight with the hypothetical 3-thienyl isomer but differs in electronic properties due to sulfur’s electronegativity and aromaticity .

- Halogen Effects: Chloro-difluoro derivatives (e.g., 2-chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone) exhibit higher molecular weights and altered reactivity, suitable for electrophilic substitutions .

- Substituent Position: Para-fluorophenyl derivatives (e.g., 2,2-Difluoro-1-(4-fluorophenyl)ethanone) are preferred in catalysis due to enhanced stability and regioselectivity .

Reactivity Trends :

- Electrophilicity: The carbonyl group in difluoroethanones is highly electrophilic, facilitating nucleophilic additions (e.g., Grignard reactions).

- Steric Effects : Ortho-substituted derivatives (e.g., o-tolyl) exhibit reduced reactivity due to steric hindrance .

Biological Activity

2,2-Difluoro-1-(3-thienyl)ethanone is a compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its interactions with biomolecules, pharmacological properties, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound features a thienyl group and two fluorine atoms attached to the ethanone moiety. The presence of fluorine is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

Biological Activity Overview

Research on this compound primarily focuses on its antimicrobial , anticancer , and anti-inflammatory properties. Below is a summary of findings from various studies.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 15.625 to 62.5 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, indicating its bactericidal properties .

- The compound displays moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values suggesting effective inhibition of biofilm formation .

Anticancer Activity

Recent investigations into the anticancer properties of this compound have shown promising results:

- It has been evaluated for its effects on various cancer cell lines, demonstrating significant antiproliferative effects. The compound's mechanism appears to involve the induction of apoptosis in cancer cells .

- A study highlighted its potential as a lead compound in developing new anticancer agents due to its ability to inhibit key signaling pathways involved in tumor growth .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

- It has been shown to reduce inflammation markers in vitro, suggesting a possible application in treating inflammatory diseases .

- The compound's interaction with inflammatory mediators indicates that it may modulate immune responses effectively .

The biological activity of this compound can be attributed to its ability to interact with specific biomolecules:

- Enzyme Inhibition : Interaction studies suggest that the compound may inhibit enzymes involved in critical metabolic pathways, which could explain its antimicrobial and anticancer activities .

- Receptor Binding : Preliminary data indicate that it may bind to receptors associated with inflammation and cancer progression, further supporting its therapeutic potential .

Case Studies

Several case studies have documented the efficacy of this compound:

-

Study on Antimicrobial Efficacy : A comprehensive study evaluated the compound’s effectiveness against multi-drug resistant bacterial strains. Results showed a significant reduction in bacterial load when treated with varying concentrations of the compound.

Bacterial Strain MIC (μM) Biofilm Inhibition (%) S. aureus 15.625 70 E. faecalis 62.5 60 -

Cancer Cell Line Study : Another study assessed the antiproliferative effects on breast cancer cell lines, demonstrating a dose-dependent response with IC50 values indicating substantial growth inhibition.

Cell Line IC50 (μM) MCF-7 12.5 MDA-MB-231 15.0

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.